

Application Note and Protocol for the Analysis of 1,4-Dichloropentane

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Compound of Interest

Compound Name: 1,4-Dichloropentane

Cat. No.: B1360421

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This document provides a detailed methodology for the identification and quantification of **1,4-Dichloropentane** in various matrices. The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

1,4-Dichloropentane (CAS No. 626-92-6) is a chlorinated hydrocarbon with the molecular formula $C_5H_{10}Cl_2$.^{[1][2][3][4]} Its detection and quantification are crucial in various applications, including as a synthetic intermediate in organic chemistry and for monitoring in environmental samples.^[5] This application note details the use of Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the analysis of **1,4-Dichloropentane**.^[6]

Chemical and Physical Properties of **1,4-Dichloropentane**:

| Property | Value |
|-------------------|----------------------------|
| Molecular Formula | C5H10Cl2[1][2][3][4] |
| Molecular Weight | 141.04 g/mol [4][6] |
| Boiling Point | 162 °C[3][7] |
| Density | 1.05 g/cm ³ [3] |
| CAS Number | 626-92-6[1][2][3][4][8] |

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The primary analytical technique for the determination of **1,4-Dichloropentane** is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers excellent separation and definitive identification based on the mass spectrum of the analyte.[6] A Flame Ionization Detector (FID) can also be used for quantification, particularly when high sensitivity is required and the sample matrix is relatively clean.[9][10]

Principle

The analytical method involves the extraction of **1,4-Dichloropentane** from the sample matrix, followed by separation from other components using a gas chromatograph. The separated compound is then introduced into a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

Liquid-Liquid Extraction (LLE):

- Measure a 100 mL aliquot of the water sample into a 250 mL separatory funnel.
- Add 5 mL of a suitable organic solvent, such as dichloromethane or hexane.

- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Drain the organic layer (bottom layer for dichloromethane, top for hexane) into a collection flask.
- Repeat the extraction twice more with fresh solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Soxhlet Extraction:

- Weigh approximately 10 g of the homogenized solid sample into a Soxhlet extraction thimble.
- Add 150 mL of dichloromethane to a 250 mL round-bottom flask.
- Assemble the Soxhlet apparatus and extract for 6-8 hours.
- After extraction, allow the apparatus to cool.
- Dry the extract over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **1,4-Dichloropentane**.

| Parameter | Condition |
|------------------------|--|
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 2 min; ramp to 150 °C at 10 °C/min; hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 min |

Calibration

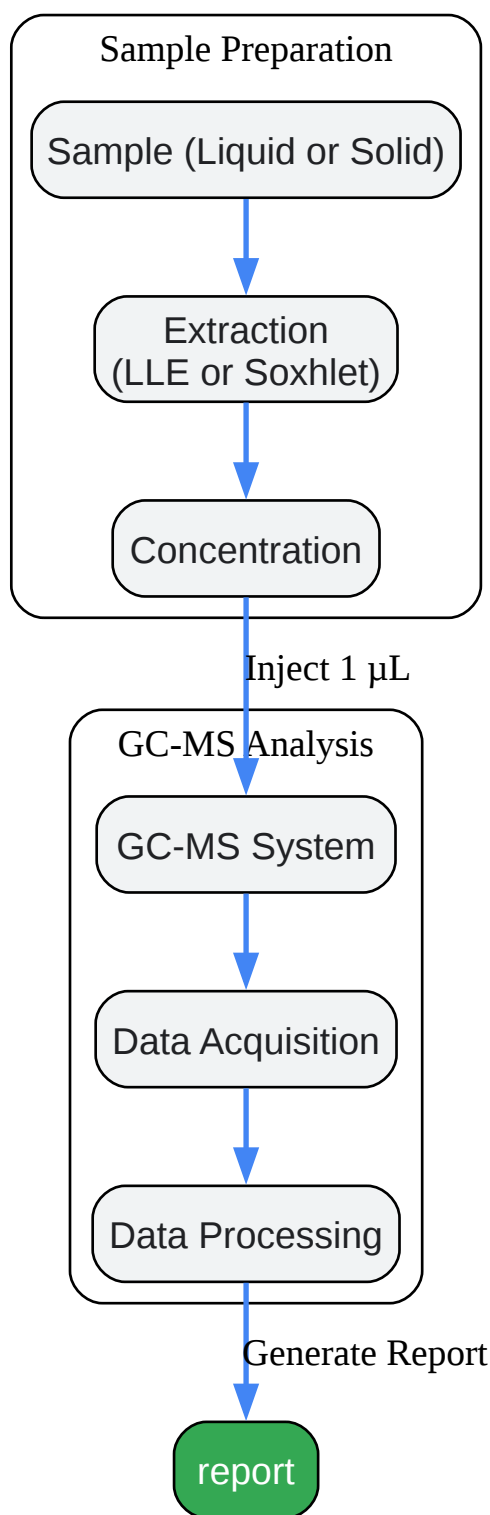
Prepare a series of calibration standards by diluting a stock solution of **1,4-Dichloropentane** in dichloromethane. A typical concentration range would be 0.1, 0.5, 1, 5, and 10 µg/mL. Analyze the standards using the GC-MS method described above and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of **1,4-Dichloropentane** using the described GC-MS method.

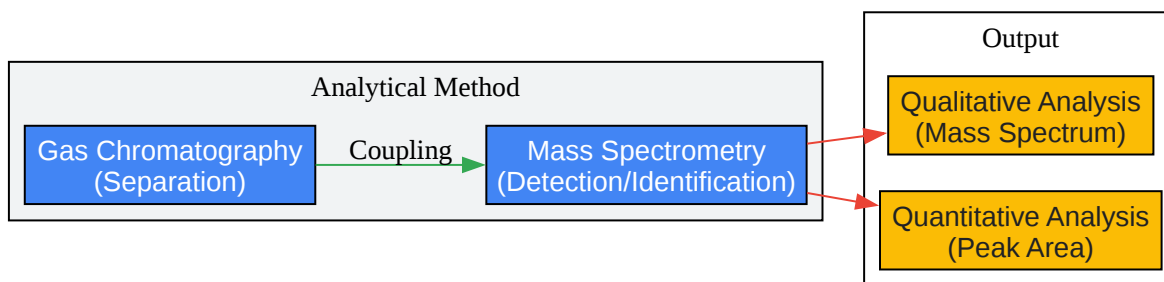
| Parameter | Expected Value |
|-----------------------------|----------------|
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (R ²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85-115% |

Visualizations



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Caption: Experimental workflow for the analysis of **1,4-Dichloropentane**.



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Caption: Logical relationship of the GC-MS analytical technique.

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